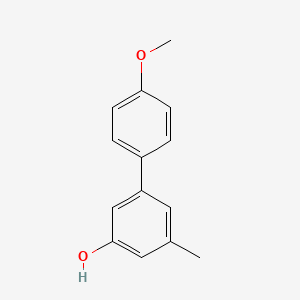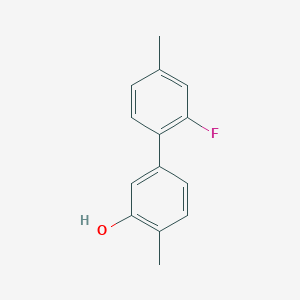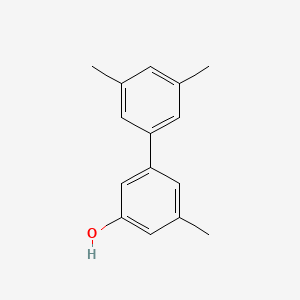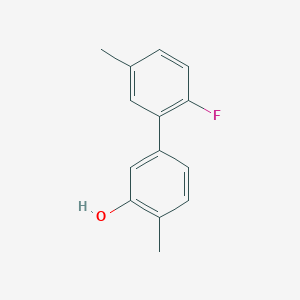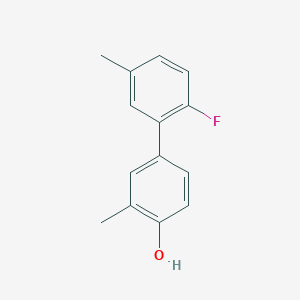
4-(2-Fluoro-5-methylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-5-methylphenyl)-2-methylphenol, 95% (hereafter referred to as FMMP) is a highly fluorinated phenol with a wide range of applications in both industry and scientific research. It is a colorless, transparent, and odorless liquid that is soluble in water and other organic solvents. FMMP is used in the synthesis of various organic compounds and as a reagent in organic chemistry. In addition, it has been used in various studies to investigate the biochemical and physiological effects of FMMP on living systems.
科学研究应用
FMMP has been used in various scientific studies to investigate the biochemical and physiological effects of FMMP on living systems. It has been used as a model compound in studies of the structure-activity relationships of fluorinated phenols, as well as to investigate the effects of fluorine substitution on the metabolism and toxicity of phenols. Additionally, FMMP has been used in studies of the effects of fluorinated phenols on the environment, as well as in studies of the effects of fluorinated phenols on the human body.
作用机制
The mechanism of action of FMMP is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of phenols. It is also believed to interfere with the activity of certain enzymes involved in the detoxification of xenobiotics. Additionally, FMMP is thought to interfere with the activity of certain enzymes involved in the biosynthesis of essential fatty acids.
Biochemical and Physiological Effects
FMMP has been shown to have a variety of biochemical and physiological effects on living systems. In vitro studies have shown that FMMP can inhibit the activity of certain enzymes involved in the metabolism of phenols, as well as interfere with the activity of certain enzymes involved in the detoxification of xenobiotics. In vivo studies have shown that FMMP can cause a variety of physiological effects, including changes in body weight, liver and kidney function, and reproductive behavior.
实验室实验的优点和局限性
The advantages of using FMMP in laboratory experiments include its high purity, its low cost, and its stability in a wide range of temperatures and pH values. Additionally, FMMP is relatively non-toxic and can be used in a variety of experiments. The main limitation of using FMMP in laboratory experiments is its relatively low solubility in water and other organic solvents, which can limit its use in certain experiments.
未来方向
The future directions for research on FMMP include further investigation into its biochemical and physiological effects on living systems, as well as its effects on the environment. Additionally, research should be conducted on the structure-activity relationships of fluorinated phenols and the effects of fluorine substitution on the metabolism and toxicity of phenols. Finally, studies should be conducted to further investigate the mechanism of action of FMMP and its potential uses in the development of new drugs and therapies.
合成方法
FMMP can be synthesized from the reaction of 2-fluoro-5-methylphenol with 2-methylphenol in the presence of an acid catalyst, such as sulphuric acid, phosphoric acid, or hydrochloric acid. The reaction is carried out at temperatures between 80-140°C, and the yield of the reaction is typically 95%. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products.
属性
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-5-13(15)12(7-9)11-4-6-14(16)10(2)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBDTYIWNWEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683739 |
Source


|
| Record name | 2'-Fluoro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-55-0 |
Source


|
| Record name | 2'-Fluoro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







